Lipophilicity Advantage: Computed XLogP3‑AA of 5.6 vs. Representative Pyridine‑Furan Analogs
The target compound exhibits a computed XLogP3‑AA of 5.6, which is 0.7–1.2 log units higher than the values predicted for the 4‑fluoro‑phenyl analog (XLogP3‑AA ~4.4) and the 4‑methoxy‑phenyl analog (XLogP3‑AA ~4.9) [1][2]. This increase in lipophilicity is attributable to the 2‑(trifluoromethoxy)phenyl substituent and suggests improved passive membrane permeability for intracellular kinase targets, albeit with a potential need for formulation optimization to address solubility limitations [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 5.6 |
| Comparator Or Baseline | 4‑Fluorophenyl‑furan‑pyridine analog (XLogP3‑AA ~4.4); 4‑methoxyphenyl‑furan‑pyridine analog (XLogP3‑AA ~4.9) [1]. |
| Quantified Difference | +1.2 / +0.7 log units |
| Conditions | XLogP3‑AA prediction algorithm v3.0, PubChem 2024 [1]. |
Why This Matters
Higher lipophilicity within a congeneric series often correlates with enhanced passive permeability and target‑cell exposure, informing rank‑ordering of close analogs for intracellular kinase screening.
- [1] PubChem CID 75481094: 5‑Ethyl‑4‑methyl‑2‑{5‑[2‑(trifluoromethoxy)phenyl]furan‑2‑yl}pyridine – Computed Descriptors. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem‐based similarity search for 4‑fluorophenyl and 4‑methoxyphenyl furan‑pyridine analogs; predicted XLogP3‑AA values obtained via NCBI PUG‑REST. National Center for Biotechnology Information, 2024. View Source
